molecular formula C13H11F2NO B8060233 3-(3,4-Difluorophenyl)-5-methoxyaniline

3-(3,4-Difluorophenyl)-5-methoxyaniline

Cat. No.: B8060233
M. Wt: 235.23 g/mol
InChI Key: LKGLNKQAECTHQA-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-5-methoxyaniline is an aromatic amine compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 3,4-difluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-5-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Lacks the methoxy group, making it less versatile in certain applications.

    5-Methoxyaniline: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

    3-(3,4-Difluorophenyl)aniline: Similar structure but without the methoxy group, leading to different chemical and biological properties.

Uniqueness

3-(3,4-Difluorophenyl)-5-methoxyaniline is unique due to the presence of both fluorine atoms and a methoxy group, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and biological activities.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-17-11-5-9(4-10(16)7-11)8-2-3-12(14)13(15)6-8/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGLNKQAECTHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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